molecular formula C25H19ClO4 B11165786 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11165786
M. Wt: 418.9 g/mol
InChI Key: DPNNPKQTIZBDLK-UHFFFAOYSA-N
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Description

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2H-chromen-2-one with benzyl bromide in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with 4-chlorophenyl acetic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
  • 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-(1-phenyl-1H-1,2,3-triazol-4-yl)methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Uniqueness

Compared to similar compounds, 3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups.

Properties

Molecular Formula

C25H19ClO4

Molecular Weight

418.9 g/mol

IUPAC Name

3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H19ClO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3

InChI Key

DPNNPKQTIZBDLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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